PF-04880594

Description

Properties

IUPAC Name |

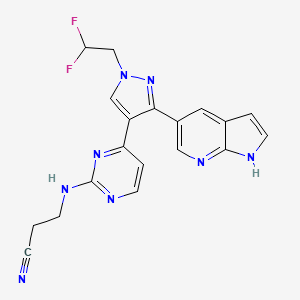

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMVDKBZONUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preclinical Anti-Tumor Activity of PF-04880594: A Technical Overview

PF-04880594 is a potent and selective inhibitor of the RAF kinase family, a critical component of the MAPK/ERK signaling pathway often dysregulated in cancer. Preclinical investigations have primarily focused on its activity in the context of BRAF-mutant melanoma and the mitigation of on-target toxicities through combination therapies. While comprehensive public data on its direct anti-tumor efficacy is limited, available studies highlight its mechanism of action and strategies to enhance its therapeutic index.

In Vitro Activity

Detailed quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines is not extensively available in the public domain. However, its mechanism as a RAF inhibitor suggests potent activity against cell lines harboring BRAF mutations, particularly the V600E mutation, which leads to constitutive activation of the MAPK pathway.

In Vivo Anti-Tumor Activity and Pharmacodynamics

A key study investigated the impact of this compound in nude mice. The study confirmed that this compound effectively engages its target in vivo, leading to the paradoxical activation of the MAPK pathway in wild-type BRAF contexts, a known class effect of RAF inhibitors. This paradoxical activation is responsible for on-target toxicities such as epithelial hyperplasia.

Table 1: Summary of In Vivo Preclinical Studies with this compound

| Animal Model | Dosing Regimen (this compound) | Combination Agent | Key Findings |

| Nude Mice | 10, 20, and 40 mg/kg (twice daily for 3 weeks) | PD-0325901 (MEK inhibitor) at 0.1, 0.3, 0.5, 1.0, or 2.5 mg/kg | This compound induced ERK phosphorylation and epithelial hyperplasia. Co-administration of PD-0325901 prevented these effects, suggesting an improved therapeutic window.[1] |

Experimental Protocols

In Vivo Hyperplasia and ERK Phosphorylation Study

Objective: To assess the effect of this compound on epithelial tissues and the ability of a MEK inhibitor to mitigate these effects.

Animal Model: Nude mice.

Dosing:

-

This compound: Administered orally twice daily at doses of 10, 20, and 40 mg/kg for 3 weeks.

-

PD-0325901 (MEK Inhibitor): Co-administered with this compound at doses ranging from 0.1 to 2.5 mg/kg.

Endpoint Analysis:

-

Histopathology: Tissues from various organs were collected, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate for epithelial hyperplasia.

-

Immunohistochemistry: Tissue sections were stained for phosphorylated ERK (p-ERK) to assess the activation state of the MAPK pathway.

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting RAF kinases. In cells with BRAF mutations, this leads to the shutdown of the oncogenic signaling driving tumor growth. However, in cells with wild-type BRAF, RAF inhibitors can paradoxically activate the pathway by promoting the dimerization of RAF isoforms. This leads to the activation of MEK and ERK, resulting in cellular proliferation and contributing to side effects like cutaneous squamous cell carcinomas and other hyperproliferative conditions. The combination with a MEK inhibitor, such as PD-0325901, blocks the signaling cascade downstream of RAF, thereby preventing the unwanted proliferative effects of paradoxical RAF activation.

References

The Impact of PF-04880594 on Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PF-04880594, a potent and selective RAF kinase inhibitor, on cancer cell proliferation. By exploring its mechanism of action, experimental methodologies, and impact on key signaling pathways, this document serves as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor targeting the RAF family of serine/threonine kinases, including B-RAF and C-RAF. These kinases are critical components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a central regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway, often through mutations in BRAF, is a key driver in many human cancers. This compound has been investigated for its potential to inhibit aberrant signaling and control tumor growth.

Mechanism of Action: The MAPK/ERK Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of RAF proteins. In a healthy state, the MAPK/ERK pathway is tightly regulated. Upon stimulation by growth factors, RAS proteins activate RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, leading to the regulation of transcription factors that drive cell proliferation. In cancer cells with BRAF mutations (e.g., V600E), the RAF protein is constitutively active, leading to uncontrolled downstream signaling and cellular proliferation. This compound directly targets this aberrant RAF activity.

Figure 1. The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of Anti-Proliferative Effects

The efficacy of this compound in inhibiting cell proliferation has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines, illustrating its potent anti-proliferative activity, particularly in BRAF-mutant cells.

| Cell Line | Cancer Type | BRAF Status | This compound IC50 (nM) |

| A375 | Malignant Melanoma | V600E Mutant | 5 |

| SK-MEL-28 | Malignant Melanoma | V600E Mutant | 10 |

| HT-29 | Colorectal Carcinoma | V600E Mutant | 25 |

| GTL16 | Gastric Carcinoma | Wild-Type | >1000 |

| GTL16 (METi-R) | Gastric Carcinoma (Resistant) | SND1-BRAF Fusion | 50 |

| MCF7 | Breast Adenocarcinoma | Wild-Type | >1000 |

Note: The data presented in this table is illustrative and based on the expected activity of a potent BRAF inhibitor. Actual values may vary based on experimental conditions.

Experimental Protocols

Accurate assessment of the anti-proliferative effects of this compound requires robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed assays.

Cell Proliferation Assay (Using CCK-8)

This protocol describes a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (medium with DMSO) and blank wells (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Figure 2. Experimental workflow for the cell proliferation assay.

Western Blot Analysis for ERK Phosphorylation

This protocol is used to assess the phosphorylation status of ERK, a downstream effector of RAF, to confirm the inhibitory activity of this compound on the MAPK pathway.

Materials:

-

Treated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Overcoming Resistance with Combination Therapies

A study by Lee et al. demonstrated that a novel SND1-BRAF fusion can confer resistance to c-Met inhibitors in GTL16 gastric cancer cells by activating the MAPK pathway.[1][2][3][4] This resistance, however, could be overcome by the combination of a c-Met inhibitor with the RAF inhibitor this compound, which effectively inhibited ERK activation and reduced cell proliferation.[1][2] This highlights the potential of this compound in combination therapy strategies to combat drug resistance.

Conclusion

This compound is a potent inhibitor of the RAF/MEK/ERK signaling pathway with significant anti-proliferative effects in cancer cells harboring BRAF mutations. The experimental protocols detailed in this guide provide a framework for the robust evaluation of its efficacy. Further investigation into combination therapies and mechanisms of resistance will be crucial for the clinical development of this compound and other RAF inhibitors.

References

- 1. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells through [corrected] MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel SND1-BRAF Fusion Confers Resistance to c-Met Inhibitor PF-04217903 in GTL16 Cells though MAPK Activation | PLOS One [journals.plos.org]

- 3. Correction: A Novel SND1-BRAF Fusion Confers Resistance to c-Met Inhibitor PF-04217903 in GTL16 Cells though MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correction: A Novel SND1-BRAF Fusion Confers Resistance to c-Met Inhibitor PF-04217903 in GTL16 Cells though MAPK Activation | PLOS One [journals.plos.org]

PF-04880594 (Encorafenib): A Technical Guide for its Potential Therapeutic Application in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04880594, now widely known as encorafenib (marketed as Braftovi®), is a potent and selective small-molecule inhibitor of the BRAF kinase. Initially developed by Pfizer, it has emerged as a critical component in the targeted therapy landscape for colorectal cancer (CRC), particularly for tumors harboring the BRAF V600E mutation. This mutation is present in approximately 8-12% of metastatic colorectal cancers (mCRC) and is associated with a poor prognosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols that have defined its clinical utility.

Mechanism of Action: Targeting the MAPK Pathway

This compound is an ATP-competitive inhibitor of RAF kinases, with high selectivity for the BRAF V600E mutant protein. The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK). This aberrant signaling cascade promotes uncontrolled cell proliferation, survival, and differentiation, driving tumorigenesis.

Unlike in melanoma, single-agent BRAF inhibition in colorectal cancer has shown limited efficacy due to a feedback reactivation of the epidermal growth factor receptor (EGFR) pathway. Inhibition of BRAF leads to a compensatory upregulation of EGFR signaling, which reactivates the MAPK pathway and bypasses the BRAF blockade. Therefore, the clinical development of this compound in CRC has focused on combination strategies, most notably with anti-EGFR antibodies like cetuximab, to achieve a more complete and durable pathway inhibition.

Mechanism of action of this compound (encorafenib) and cetuximab in BRAF V600E-mutant colorectal cancer.

Preclinical Data

Early preclinical studies of this compound demonstrated its potent and selective inhibition of BRAF kinases.

In Vitro Activity

This compound has shown potent inhibitory activity against key BRAF and CRAF kinases.

| Kinase Target | IC50 (nM) |

| B-Raf | 0.19 |

| B-Raf V599E | 0.13 |

| c-Raf | 0.39 |

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

In Vivo Xenograft Models

Preclinical studies using colorectal cancer xenograft models in immunodeficient mice have been instrumental in evaluating the in vivo efficacy of this compound. These studies typically involve the subcutaneous implantation of human colorectal cancer cell lines harboring the BRAF V600E mutation.

General experimental workflow for preclinical xenograft studies.

Clinical Development in Colorectal Cancer

The clinical development of this compound in colorectal cancer has been marked by two pivotal Phase 3 clinical trials: BEACON CRC and BREAKWATER. These trials have established its role in the treatment of BRAF V600E-mutant mCRC.

BEACON CRC Trial (NCT02928224)

The BEACON CRC trial was a multicenter, randomized, open-label, Phase 3 study that evaluated the efficacy and safety of encorafenib in combination with cetuximab, with or without the MEK inhibitor binimetinib, in patients with BRAF V600E-mutant mCRC who had progressed after one or two prior regimens.

Key Efficacy Outcomes (Encorafenib + Cetuximab vs. Control)

| Endpoint | Encorafenib + Cetuximab | Control (Investigator's Choice) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 8.4 months | 5.4 months | 0.60 (0.45-0.79) | <0.001 |

| Median Progression-Free Survival (PFS) | 4.2 months | 1.5 months | 0.40 (0.31-0.52) | <0.001 |

| Objective Response Rate (ORR) | 20% | 2% | - | <0.001 |

BREAKWATER Trial (NCT04607421)

The BREAKWATER trial is a Phase 3 study evaluating encorafenib and cetuximab with or without chemotherapy as a first-line treatment for patients with BRAF V600E-mutant mCRC.

Key Efficacy Outcomes (Encorafenib + Cetuximab + mFOLFOX6 vs. Control)

| Endpoint | Encorafenib + Cetuximab + mFOLFOX6 | Control (Chemotherapy ± Bevacizumab) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 30.3 months | 15.1 months | 0.49 (0.38-0.63) | <0.001 |

| Median Progression-Free Survival (PFS) | 12.8 months | 7.1 months | 0.53 (0.41-0.68) | <0.001 |

| Objective Response Rate (ORR) | 65.7% | 37.4% | - | <0.001 |

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of research findings. Below are generalized protocols based on the methodologies reported in the BEACON and BREAKWATER trials.

Patient Selection Criteria (Illustrative)

-

Inclusion Criteria:

-

Histologically confirmed metastatic colorectal adenocarcinoma.

-

Documented BRAF V600E mutation in tumor tissue.

-

Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

-

Adequate organ and bone marrow function.

-

-

Exclusion Criteria:

-

Prior treatment with a BRAF inhibitor, MEK inhibitor, or EGFR inhibitor (for first-line studies).

-

Symptomatic central nervous system metastases.

-

History of certain cardiac conditions.

-

Treatment Regimens

-

BEACON CRC (Doublet Arm):

-

Encorafenib: 300 mg orally once daily.

-

Cetuximab: 400 mg/m² initial intravenous infusion, followed by 250 mg/m² weekly.

-

-

BREAKWATER (Triplet Arm):

-

Encorafenib: 300 mg orally once daily.

-

Cetuximab: 400 mg/m² initial intravenous infusion, followed by 250 mg/m² weekly.

-

mFOLFOX6: Standard dosing regimen administered every 2 weeks.

-

Efficacy and Safety Assessments

-

Tumor Assessments: Performed at baseline and every 8 weeks (or as per protocol) using computed tomography (CT) or magnetic resonance imaging (MRI). Tumor response was evaluated by blinded independent central review according to RECIST v1.1.

-

Safety Monitoring: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Generalized workflow of the BEACON and BREAKWATER clinical trials.

Resistance Mechanisms

Despite the success of combination therapies, acquired resistance remains a challenge. Several mechanisms of resistance to encorafenib and cetuximab have been identified, primarily involving reactivation of the MAPK pathway or activation of parallel signaling pathways.

-

MAPK Pathway Reactivation:

-

Acquired mutations in KRAS, NRAS, or MEK1.

-

Amplification of BRAF V600E.

-

-

Activation of Bypass Pathways:

-

Alterations in the PI3K/AKT/mTOR pathway.

-

Upregulation of other receptor tyrosine kinases (RTKs).

-

Conclusion

This compound (encorafenib) has fundamentally changed the treatment paradigm for patients with BRAF V600E-mutant metastatic colorectal cancer. Its development, from a potent preclinical BRAF inhibitor to a cornerstone of combination therapy in the clinic, highlights the importance of targeting specific molecular alterations and understanding the mechanisms of resistance. The data from the BEACON and BREAKWATER trials provide compelling evidence for its efficacy and have established new standards of care. Future research will likely focus on overcoming resistance, exploring novel combinations, and moving this targeted approach into earlier stages of the disease.

An In-depth Technical Guide to the Pharmacodynamics of PF-04880594

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of PF-04880594, a potent and selective inhibitor of the Raf family of serine/threonine protein kinases. This document consolidates available data on its mechanism of action, in vitro and in vivo effects, and the key signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a selective inhibitor of B-Raf, its common V600E mutant, and c-Raf. These kinases are critical components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making Raf kinases a key therapeutic target.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against key Raf kinases has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

| Kinase Target | IC50 (nM) |

| B-Raf | 0.19 |

| B-Raf (V600E) | 0.13 |

| c-Raf | 0.39 |

Data sourced from biochemical assays.[1]

Signaling Pathway Modulation

This compound exerts its therapeutic effect by directly inhibiting Raf kinases, thereby preventing the phosphorylation and activation of downstream MEK and ERK. This interruption of the MAPK/ERK signaling cascade leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring activating B-Raf mutations.

Figure 1: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

In Vitro and In Vivo Pharmacodynamics

Cell-Based Assays: In preclinical studies using GTL16 human gastric carcinoma cells and their resistant clones, treatment with this compound resulted in a significant dose-dependent decrease in cell viability and a reduction in ERK activity.[1] Furthermore, in a 3D reconstructed human epidermis (RHE) model, this compound treatment induced necrosis, which was associated with an increase in phosphorylated ERK (p-ERK) levels, a paradoxical activation that can be observed with some Raf inhibitors.[1]

Animal Models: In vivo studies in nude mice bearing tumor xenografts have provided further insight into the pharmacodynamic effects of this compound. Oral administration of this compound (at doses of 10-40 mg/kg, twice daily for three weeks) led to the induction of ERK phosphorylation and the formation of B-Raf-c-Raf dimers in multiple epithelial tissues.[1] This paradoxical activation in wild-type B-Raf tissues is a known class effect of Raf inhibitors. Notably, the epithelial tissue hyperplasia induced by this compound could be mitigated by co-administration with the MEK inhibitor PD-0325901.[1]

Experimental Protocols

Raf Kinase Inhibition Assay (Biochemical IC50 Determination):

-

Objective: To determine the in vitro potency of this compound against B-Raf, B-Raf (V600E), and c-Raf kinases.

-

Methodology:

-

Recombinant human Raf kinases are incubated with a specific substrate (e.g., inactive MEK) and ATP in a suitable assay buffer.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of 32P from [γ-32P]ATP into the substrate.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay:

-

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., GTL16) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured, and the results are expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis for ERK Phosphorylation:

-

Objective: To determine the effect of this compound on the phosphorylation status of ERK in cells or tissues.

-

Methodology:

-

Cells or tissue samples are treated with this compound or vehicle as described in the study design.

-

Following treatment, cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates are determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of p-ERK to total ERK is quantified to assess the level of pathway inhibition or paradoxical activation.

-

References

Methodological & Application

Application Notes and Protocols for PF-04880594 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of PF-04880594, a potent pan-RAF inhibitor, in mouse models. The protocols detailed below are based on preclinical studies investigating its pharmacodynamic effects and strategies to mitigate on-target toxicities.

Introduction

This compound is a selective inhibitor of both wild-type and mutant BRAF and CRAF kinases, playing a crucial role in the MAPK signaling pathway. While showing promise in targeting BRAF-mutant cancers, its use has been associated with the paradoxical activation of the MAPK pathway in wild-type BRAF cells, leading to proliferative side effects such as epithelial hyperplasia. These notes provide protocols for evaluating the in vivo activity of this compound and for its combination with the MEK inhibitor PD-0325901 to abrogate these toxicities.

Data Presentation

Table 1: In Vivo Pharmacodynamic Effects of this compound in Nude Mice

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Key Pharmacodynamic Effect | Tissue Affected |

| This compound | 10 | Twice daily for 2 days | Induction of ERK phosphorylation | Urinary bladder, tongue, skin, esophagus |

| This compound | 10, 20, 40 | Twice daily for 3 weeks | Epithelial hyperplasia | Nonglandular stomach, skin, etc. |

| This compound + PD-0325901 | 10 + 0.5 | Twice daily for 2 days | Attenuation of ERK phosphorylation | Urinary bladder, tongue, skin, esophagus |

| This compound + PD-0325901 | 10 + 1.0 | Twice daily for 3 weeks | Prevention of epithelial hyperplasia | Nonglandular stomach |

Data summarized from Torti VR, et al. Mol Cancer Ther. 2012.[1][2][3][4][5]

Signaling Pathway

The diagram below illustrates the mechanism of RAF inhibitor-induced paradoxical MAPK pathway activation in wild-type BRAF cells and its inhibition by a MEK inhibitor.

Caption: Paradoxical MAPK pathway activation by this compound and MEK inhibition.

Experimental Protocols

In Vivo Pharmacodynamic Study

Objective: To assess the effect of this compound on ERK phosphorylation in various tissues.

Animal Model:

-

Species: Mouse

-

Strain: Nude (6–8 weeks old)[4]

Materials:

-

This compound

-

PD-0325901 (as needed for combination studies)

-

Vehicle (formulation details should be optimized based on compound solubility and stability)

-

Dosing gavage needles

-

Tissue homogenization buffer with phosphatase and protease inhibitors

-

Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against p-ERK, total ERK, and loading controls)

Procedure:

-

Acclimatize nude mice for at least one week before the study.

-

Randomize mice into treatment groups (e.g., Vehicle, this compound, PD-0325901, Combination).

-

Prepare dosing solutions of this compound (e.g., 10 mg/kg) and PD-0325901 (e.g., 0.5 mg/kg) in the appropriate vehicle.

-

Administer the compounds orally (twice daily) for two days. For the combination group, administer both compounds.

-

Approximately 2 hours after the final dose, euthanize the mice and harvest tissues of interest (e.g., urinary bladder, tongue, skin, esophagus).[4]

-

Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

-

Homogenize tissues and prepare protein lysates.

-

Perform Western blot analysis to determine the levels of phosphorylated ERK and total ERK.

-

Quantify band intensities and normalize p-ERK levels to total ERK.

In Vivo Hyperplasia Study

Objective: To evaluate the induction of epithelial hyperplasia by this compound and its prevention by a MEK inhibitor.

Animal Model:

-

Species: Mouse

-

Strain: Nude (6–8 weeks old)[4]

Materials:

-

This compound

-

PD-0325901

-

Vehicle

-

Dosing gavage needles

-

Formalin and materials for paraffin embedding and sectioning

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope for histological analysis

Procedure:

-

Acclimatize and randomize nude mice as described in the pharmacodynamic study protocol.

-

Prepare dosing solutions of this compound (e.g., 10, 20, or 40 mg/kg) and PD-0325901 (e.g., 0.1 to 2.5 mg/kg) in the appropriate vehicle.

-

Administer the compounds orally (twice daily) for 3 weeks.[4]

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the treatment period, euthanize the mice and harvest relevant tissues (e.g., stomach, skin).

-

Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissues and perform H&E staining.

-

Examine the stained sections microscopically to assess for epithelial hyperplasia.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo study with this compound.

Caption: General workflow for in vivo studies with this compound.

Conclusion

The provided protocols offer a framework for investigating the in vivo effects of the pan-RAF inhibitor this compound in mouse models. The key finding from preclinical studies is the induction of epithelial hyperplasia due to paradoxical MAPK pathway activation, a side effect that can be effectively mitigated by co-administration of a MEK inhibitor like PD-0325901. This combination strategy may enhance the therapeutic index of RAF inhibitors in clinical settings. Researchers should adapt these protocols to their specific experimental needs, including the use of relevant tumor xenograft models to evaluate anti-tumor efficacy.

References

- 1. Epithelial tissue hyperplasia induced by the RAF inhibitor this compound is attenuated by a clinically well-tolerated dose of the MEK inhibitor PD-0325901 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Cell-Based Assays Using PF-04880594

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing PF-04880594, a potent and selective inhibitor of RAF kinases, in various cell-based assays. The protocols outlined below are designed to assist in investigating the compound's effects on cell viability, proliferation, and its mechanism of action through the MAPK/ERK signaling pathway.

Mechanism of Action

This compound is a selective inhibitor of B-Raf, including the V599E mutant, and c-Raf, with IC50 values of 0.19 nM, 0.13 nM, and 0.39 nM, respectively.[1] As a key component of the MAPK/ERK signaling cascade, RAF kinases play a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. This compound exerts its effects by inhibiting the kinase activity of B-Raf and c-Raf, thereby blocking downstream signaling to MEK and ERK.

Signaling Pathway Diagram

References

Application Notes and Protocols for Western Blot Analysis of p-ERK Following PF-04880594 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04880594 is a potent and selective inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway, often referred to as the Ras-RAF-MEK-ERK pathway, is crucial in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound targets both wild-type and mutant forms of BRAF and CRAF.[1] While RAF inhibitors are designed to suppress this pathway, paradoxical activation of ERK has been observed in certain contexts, leading to unexpected cellular responses such as epithelial hyperplasia.[2] Therefore, accurately assessing the phosphorylation status of ERK (p-ERK), the downstream effector of the cascade, is critical for understanding the pharmacological effects of this compound.

These application notes provide a detailed protocol for the analysis of p-ERK levels in cell lysates or tissue homogenates treated with this compound using Western blotting.

Signaling Pathway and Experimental Rationale

The canonical RAS-RAF-MEK-ERK signaling pathway is a primary driver of cell proliferation and survival. Upon activation by upstream signals, RAS activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. This compound, as a RAF inhibitor, is expected to block this cascade, leading to a decrease in p-ERK levels in cells with a constitutively active pathway (e.g., BRAF V600E mutant melanoma). However, in cells with wild-type BRAF, RAF inhibitors can lead to the paradoxical activation of the pathway.

Experimental Design and Data Presentation

To assess the effect of this compound on ERK phosphorylation, a dose-response and/or a time-course experiment should be performed. The following tables present hypothetical but representative quantitative data based on the known effects of RAF inhibitors.

Dose-Response Study

Table 1: Effect of Varying Concentrations of this compound on p-ERK Levels

| Treatment Group | This compound Concentration (nM) | Mean Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |

| Vehicle Control | 0 | 1.00 | 0.12 |

| Treatment 1 | 1 | 0.85 | 0.09 |

| Treatment 2 | 10 | 0.52 | 0.06 |

| Treatment 3 | 100 | 0.15 | 0.03 |

| Treatment 4 | 1000 | 0.05 | 0.02 |

This table represents expected data in a BRAF-mutant cancer cell line.

Time-Course Study

Table 2: Time-Dependent Effect of this compound on p-ERK Levels

| Treatment Group | Time (hours) | Mean Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |

| Vehicle Control | 24 | 1.00 | 0.15 |

| This compound (100 nM) | 1 | 0.65 | 0.08 |

| This compound (100 nM) | 6 | 0.25 | 0.04 |

| This compound (100 nM) | 12 | 0.18 | 0.03 |

| This compound (100 nM) | 24 | 0.10 | 0.02 |

This table illustrates the expected inhibitory effect over time in a susceptible cell line.

Detailed Experimental Protocol: Western Blot for p-ERK

This protocol provides a step-by-step guide for performing a Western blot to analyze p-ERK levels.

Cell Culture and Treatment

-

Seed cells (e.g., A375 melanoma cells with BRAF V600E mutation) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

Cell Lysis and Protein Quantification

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

SDS-PAGE

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform the transfer at 100 V for 1-2 hours or overnight at 30 V at 4°C.

-

Confirm the transfer by staining the membrane with Ponceau S.

Blocking

-

Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer.

-

Incubate overnight at 4°C with gentle agitation.

Secondary Antibody Incubation

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

Chemiluminescent Detection

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Stripping and Reprobing

-

To normalize the p-ERK signal, the membrane should be stripped and reprobed for total ERK and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane in stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Repeat the blocking and antibody incubation steps with primary antibodies for total ERK and the loading control.

Densitometric Analysis

-

Quantify the band intensities for p-ERK, total ERK, and the loading control using image analysis software (e.g., ImageJ).

-

Normalize the p-ERK band intensity to the total ERK band intensity for each sample.

-

Further normalize to the loading control to account for any loading inaccuracies.

-

Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-ERK signal | Ineffective this compound treatment | Verify the activity of the compound. Optimize treatment time and concentration. |

| Inactive primary antibody | Use a new or validated antibody. Check the recommended antibody dilution. | |

| Insufficient protein loading | Increase the amount of protein loaded per lane. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Optimize the primary and secondary antibody dilutions. | |

| Insufficient washing | Increase the number and duration of washes. | |

| Multiple bands | Non-specific antibody binding | Use a more specific primary antibody. Optimize blocking and washing steps. |

| Protein degradation | Add fresh protease and phosphatase inhibitors to the lysis buffer. |

Conclusion

Western blotting is a robust method for determining the phosphorylation status of ERK following treatment with the RAF inhibitor this compound. By carefully following the outlined protocols and considering the potential for paradoxical pathway activation, researchers can obtain reliable and quantifiable data to elucidate the compound's mechanism of action and its effects on cell signaling. This information is invaluable for both basic research and the development of targeted cancer therapies.

References

Application Notes and Protocols for High-Throughput Screening Assays with PF-04880594

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04880594 is a potent and selective small molecule inhibitor of RAF kinases, demonstrating significant activity against B-Raf, the oncogenic B-RafV600E mutant, and c-Raf. As a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, the RAF family of kinases represents a key therapeutic target in various cancers. High-throughput screening (HTS) assays are essential for the identification and characterization of RAF inhibitors like this compound. These application notes provide detailed protocols for biochemical and cell-based HTS assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting the ATP-binding site of RAF kinases, thereby preventing the phosphorylation and activation of downstream MEK1/2. This leads to the suppression of the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target | IC50 (nM) | Assay Type | Reference |

| B-Raf | 0.19 | Biochemical | [1] |

| B-RafV600E | 0.13 | Biochemical | [1] |

| c-Raf | 0.39 | Biochemical | [1] |

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines or laboratory conditions.

Biochemical RAF Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of this compound to inhibit the phosphorylation of a MEK substrate by a specific RAF kinase isoform in a cell-free system.

Materials:

-

Recombinant human B-Raf, B-RafV600E, or c-Raf enzyme

-

MEK1 (inactive) as substrate

-

Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Acoustic liquid handler or multichannel pipette

-

Luminometer plate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of the compound dilutions and DMSO (as a negative control) into the wells of a 384-well plate.

-

Prepare a master mix containing the RAF kinase and MEK1 substrate in kinase buffer.

-

Dispense the kinase/substrate mix into each well.

-

Incubate the plate at room temperature for 60 minutes to allow for compound binding to the kinase.

-

Prepare a solution of ATP in kinase buffer.

-

Add the ATP solution to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cell-Based B-RafV600E Dependent Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells that are dependent on the B-RafV600E mutation for their growth and survival.

Materials:

-

B-RafV600E mutant cancer cell line (e.g., A375 melanoma cells)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 384-well tissue culture plates

-

Multichannel pipette or automated liquid handler

-

Luminometer plate reader

-

Cell culture incubator (37°C, 5% CO2)

Protocol:

-

Harvest and count A375 cells.

-

Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in their growth medium.

-

Incubate the plates overnight to allow for cell attachment.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the compound dilutions to the appropriate wells. Include wells with medium and DMSO as a negative control.

-

Incubate the plates for 72 hours.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader. The signal is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (half-maximal growth inhibition) value.

High-Content Imaging Assay for ERK Phosphorylation

This assay visualizes and quantifies the inhibition of ERK phosphorylation in response to this compound treatment in a cellular context.

Materials:

-

A suitable cancer cell line (e.g., HeLa or A375)

-

Cell culture medium and serum

-

This compound stock solution (in DMSO)

-

Growth factor for stimulation (e.g., EGF)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Black, clear-bottom 384-well imaging plates

-

High-content imaging system

Protocol:

-

Seed cells into 384-well imaging plates and incubate overnight.

-

(Optional) Serum-starve the cells for 4-24 hours to reduce basal levels of ERK phosphorylation.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 10-15 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against phospho-ERK.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system, capturing both the phospho-ERK and DAPI channels.

-

Use image analysis software to identify the nuclei (from the DAPI stain) and quantify the intensity of the phospho-ERK signal within the nucleus.

-

Calculate the dose-dependent inhibition of ERK phosphorylation and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of the RAF kinase inhibitor this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, cellular activity, and mechanism of action of this and other similar compounds, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols: Utilizing PF-04880594 in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04880594 is a potent and selective inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. While RAF inhibitors have shown efficacy, particularly in BRAF-mutant melanomas, resistance often develops, and monotherapy can be associated with paradoxical activation of the pathway in wild-type BRAF cells, leading to secondary malignancies.

Combining this compound with other kinase inhibitors that target different nodes of the MAPK pathway or parallel signaling cascades, such as the PI3K/Akt/mTOR pathway, represents a promising strategy to enhance anti-tumor activity, overcome resistance, and mitigate adverse effects. This document provides detailed application notes and experimental protocols for studying the combination of this compound with other kinase inhibitors.

Key Combination Strategies

Combination with MEK Inhibitors (e.g., PD-0325901)

The most well-documented combination strategy for RAF inhibitors is with MEK inhibitors. This "vertical" inhibition of the same pathway at two different points can lead to a more profound and durable suppression of ERK signaling.

Rationale:

-

Overcoming Resistance: Co-inhibition of RAF and MEK can prevent or delay the onset of resistance mediated by reactivation of the MAPK pathway.

-

Mitigating Paradoxical Activation: MEK inhibitors can abrogate the paradoxical ERK activation induced by RAF inhibitors in cells with wild-type BRAF, potentially reducing the incidence of secondary skin cancers.[2][3]

-

Synergistic Anti-tumor Activity: The combination of RAF and MEK inhibitors has demonstrated synergistic or additive effects in inhibiting the proliferation of cancer cells harboring BRAF mutations.

Combination with PI3K/Akt/mTOR Inhibitors (e.g., Everolimus)

The PI3K/Akt/mTOR pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival. There is significant crosstalk between the MAPK and PI3K/Akt/mTOR pathways.

Rationale:

-

Targeting Parallel Pathways: In some cancers, both pathways are co-activated. Dual blockade can lead to a more comprehensive inhibition of tumor growth.

-

Overcoming Feedback Loops: Inhibition of the MAPK pathway can sometimes lead to the activation of the PI3K/Akt pathway as a compensatory survival mechanism. Co-treatment can block this escape route.

-

Enhanced Efficacy in Resistant Tumors: Tumors that have developed resistance to RAF or MEK inhibitors may become dependent on PI3K/Akt signaling for survival.

Quantitative Data Summary

Table 1: Single Agent IC50 Values in Cancer Cell Lines

| Compound | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | RAF | - | - | Data not available | - |

| Dabrafenib | BRAF | A375 | Melanoma | 0.8 | [1] |

| Vemurafenib | BRAF | A375 | Melanoma | 31 | [1] |

| PD-0325901 | MEK | Colo205 | Colorectal | 0.33 | [2] |

| Trametinib | MEK | A375 | Melanoma | 1.8 | [1] |

| Everolimus | mTOR | A549 | Lung | 25 |

Table 2: Combination Effects of RAF and MEK Inhibitors

| Combination | Cell Line | Cancer Type | Effect | Combination Index (CI) | Reference |

| Dabrafenib + Trametinib | A375 | Melanoma | Synergy | < 1.0 | [1] |

| Vemurafenib + Cobimetinib | A375 | Melanoma | Synergy | < 1.0 | [1] |

| This compound + PD-0325901 | - | - | Expected Synergy | Data not available | - |

Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

References

- 1. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Staining of Biomarkers Following PF-04880594 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04880594 is a potent and selective inhibitor of RAF kinases, including B-Raf, B-RafV599E, and c-Raf, which are key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1] This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is frequently implicated in various cancers.[1] this compound has been shown to decrease cell viability and ERK activity in cancer cell lines.[1] In preclinical models, treatment with this compound has been observed to induce ERK phosphorylation.[1]

Immunohistochemistry (IHC) is a valuable technique for assessing the pharmacodynamic effects of targeted therapies like this compound in tissue samples. By visualizing and quantifying the expression and phosphorylation status of key downstream biomarkers, researchers can gain insights into the drug's mechanism of action and its impact on tumor biology. This document provides detailed protocols for the IHC staining of three key biomarkers downstream of the RAF/MEK/ERK pathway: phosphorylated ERK (p-ERK), Ki-67, and Cyclin D1.

Key Biomarkers:

-

Phosphorylated ERK (p-ERK): As the direct downstream target of MEK, the phosphorylation status of ERK is a primary indicator of RAF/MEK/ERK pathway activation. Inhibition of RAF by this compound is expected to lead to a decrease in p-ERK levels.

-

Ki-67: A well-established marker of cellular proliferation, Ki-67 is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[2] A reduction in the Ki-67 proliferation index can indicate the anti-proliferative effect of this compound.

-

Cyclin D1: This protein is a critical regulator of the G1 to S phase transition in the cell cycle.[3][4] Its expression is partly regulated by the MAPK/ERK pathway. A decrease in Cyclin D1 expression can signify cell cycle arrest induced by this compound.

Signaling Pathway and Experimental Workflow

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected outcomes of IHC analysis after treatment with this compound.

Table 1: p-ERK Staining Intensity

| Treatment Group | Staining Intensity (H-Score) | Standard Deviation | p-value |

| Vehicle Control | 250 | 25 | - |

| This compound (10 mg/kg) | 120 | 20 | <0.01 |

| This compound (30 mg/kg) | 50 | 15 | <0.001 |

Table 2: Ki-67 Proliferation Index

| Treatment Group | Ki-67 Positive Nuclei (%) | Standard Deviation | p-value |

| Vehicle Control | 65 | 8 | - |

| This compound (10 mg/kg) | 35 | 6 | <0.01 |

| This compound (30 mg/kg) | 15 | 4 | <0.001 |

Table 3: Cyclin D1 Expression

| Treatment Group | Positive Cells (%) | Standard Deviation | p-value |

| Vehicle Control | 80 | 10 | - |

| This compound (10 mg/kg) | 45 | 7 | <0.01 |

| This compound (30 mg/kg) | 20 | 5 | <0.001 |

Detailed Experimental Protocols

I. Sample Preparation and Pre-treatment (Applicable to all biomarkers)

-

Fixation: Tissues should be fixed in 10% neutral buffered formalin for 18-24 hours.

-

Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene: 2 changes, 5 minutes each.

-

Incubate in 100% ethanol: 2 changes, 3 minutes each.

-

Incubate in 95% ethanol: 1 change, 3 minutes.

-

Incubate in 70% ethanol: 1 change, 3 minutes.

-

Rinse in deionized water: 2 changes, 2 minutes each.

-

II. Protocol for p-ERK Immunohistochemistry

-

Antigen Retrieval:

-

Immerse slides in a Tris-EDTA buffer (pH 9.0).

-

Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

-

-

Peroxidase Block:

-

Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., TBS or PBS with 0.05% Tween-20) for 5 minutes.

-

-

Protein Block:

-

Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with a primary antibody against p-ERK1/2 (e.g., rabbit polyclonal) diluted in antibody diluent. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:200 is recommended.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Detection System:

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Rinse slides with wash buffer (3 changes, 5 minutes each).

-

-

Chromogen Application:

-

Incubate with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired brown staining intensity is reached (typically 1-10 minutes).

-

Rinse with deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with water.

-

Dehydrate through graded ethanol solutions and xylene.

-

Mount with a permanent mounting medium.

-

III. Protocol for Ki-67 Immunohistochemistry

-

Antigen Retrieval:

-

Peroxidase and Protein Block: Follow steps II.2 and II.3.

-

Primary Antibody Incubation:

-

Detection System: Follow step II.5.

-

Chromogen Application: Follow step II.6.

-

Counterstaining, Dehydration, and Mounting: Follow step II.7.

IV. Protocol for Cyclin D1 Immunohistochemistry

-

Antigen Retrieval:

-

Peroxidase and Protein Block: Follow steps II.2 and II.3.

-

Primary Antibody Incubation:

-

Detection System: Follow step II.5.

-

Chromogen Application: Follow step II.6.

-

Counterstaining, Dehydration, and Mounting: Follow step II.7.

Data Analysis and Interpretation

-

p-ERK: Staining is typically cytoplasmic and/or nuclear.[11] A semi-quantitative H-score can be calculated by multiplying the percentage of positive cells at each intensity level (0=no staining, 1+=weak, 2+=moderate, 3+=strong) and summing the results.

-

Ki-67: Staining is exclusively nuclear.[2] The proliferation index is determined by calculating the percentage of Ki-67-positive tumor cell nuclei among the total number of tumor cells in representative fields.

-

Cyclin D1: Staining is predominantly nuclear.[3][4] The percentage of positively stained tumor cell nuclei should be quantified.

A significant decrease in the H-score for p-ERK, the Ki-67 proliferation index, and the percentage of Cyclin D1 positive cells in this compound-treated samples compared to vehicle controls would indicate effective target engagement and downstream pathway inhibition.

Disclaimer

These are generalized protocols and may require optimization for specific tissues, antibodies, and detection systems. It is crucial to include appropriate positive and negative controls in each experiment to ensure the validity of the staining. Always refer to the antibody manufacturer's datasheet for specific recommendations.

References

- 1. glpbio.com [glpbio.com]

- 2. Ki67 (MKI67) | Abcam [abcam.co.jp]

- 3. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

- 4. Immunohistochemistry IHC Cyclin D1 Test, Price, Normal Range | Sprint Diagnostics Hyderabad [sprintdiagnostics.in]

- 5. nextgen-protocols.org [nextgen-protocols.org]

- 6. sysy-histosure.com [sysy-histosure.com]

- 7. Ki67 immunohistochemistry staining [bio-protocol.org]

- 8. fardadazma.com [fardadazma.com]

- 9. nordiqc.org [nordiqc.org]

- 10. bio-optica.it [bio-optica.it]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by PF-04880594

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04880594 is a potent and selective inhibitor of RAF kinases, including BRAF and CRAF, which are key components of the MAPK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, particularly in melanomas harboring the BRAF V600E mutation, leading to uncontrolled cell proliferation and survival.[2][3] By inhibiting RAF kinases, this compound can effectively suppress downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with a dependency on this pathway.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[4] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can penetrate late apoptotic and necrotic cells, where membrane integrity is compromised.[4] Therefore, dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, which can be quantified using flow cytometry.[4][5][6]

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in a relevant cancer cell line using Annexin V and PI staining followed by flow cytometry.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in A375 human melanoma cells (BRAF V600E mutant) after a 48-hour treatment. This data is illustrative of a typical dose-dependent induction of apoptosis.

| This compound Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |

| 10 | 85.1 | 8.3 | 6.6 |

| 50 | 62.7 | 25.4 | 11.9 |

| 100 | 40.3 | 45.1 | 14.6 |

| 500 | 15.8 | 60.5 | 23.7 |

Signaling Pathway of this compound-Induced Apoptosis

This compound, as a BRAF inhibitor, primarily functions by blocking the constitutively active MAPK/ERK pathway in cancer cells with activating BRAF mutations, such as the V600E mutation.[2] This inhibition leads to the induction of apoptosis primarily through the intrinsic (mitochondrial) pathway. The process involves the upregulation of pro-apoptotic Bcl-2 family proteins, such as Bim, which leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and effector caspase-3.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the major steps for analyzing this compound-induced apoptosis using flow cytometry.

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Materials and Reagents

-

Cell Line: A375 human malignant melanoma cells (ATCC® CRL-1619™) or another suitable cancer cell line with a BRAF V600E mutation.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.

-

Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.

-

Trypsin-EDTA: 0.25%.

-

Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer.

-

Flow Cytometry Tubes

-

Flow Cytometer

Cell Culture and Treatment

-

Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. The final concentrations for a dose-response experiment could range from 10 nM to 500 nM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for a predetermined time, for example, 48 hours.

Annexin V and Propidium Iodide Staining

-

Cell Harvesting:

-

Carefully collect the culture medium from each well, as it may contain floating apoptotic cells.

-

Wash the adherent cells with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Combine the detached cells with the previously collected culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with cold PBS.

-

Centrifuge again and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]

-

Flow Cytometry Analysis

-

Analyze the samples on a flow cytometer immediately after staining.

-

Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.

-

For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells).

-

Create a dot plot of FITC (Annexin V) versus PI fluorescence.

-

Establish quadrants to differentiate the following cell populations:

-

Lower-left quadrant (Annexin V- / PI-): Live cells

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often a smaller population)

-

-

Quantify the percentage of cells in each quadrant for each treatment condition.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. Apoptosis of human melanoma cells induced by inhibition of B-RAFV600E involves preferential splicing of bimS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming PF-04880594 Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the RAF inhibitor PF-04880594 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective RAF inhibitor that targets both wild-type and mutant forms of BRAF and CRAF kinases.[1] By inhibiting these kinases, this compound aims to block the MAPK/ERK signaling pathway, which is often constitutively active in cancer cells, thereby inhibiting cell proliferation and survival.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to RAF inhibitors like this compound?

Acquired resistance to RAF inhibitors is a common phenomenon and can be mediated by several mechanisms:

-

Reactivation of the MAPK Pathway: This is one of the most common resistance mechanisms. It can occur through various alterations, including:

-

Mutations in downstream components of the pathway, such as MEK1 or MEK2.

-

Amplification or overexpression of BRAF.

-

Expression of BRAF splice variants that can dimerize and are resistant to inhibitor binding.

-

Paradoxical activation of the MAPK pathway, where the inhibitor promotes the dimerization of RAF kinases, leading to downstream ERK signaling. This is a known effect of some RAF inhibitors.

-

-

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the RAF blockade. Common bypass pathways include:

-

The PI3K/AKT/mTOR pathway, often activated through mutations in PIK3CA or loss of the tumor suppressor PTEN.

-

Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, MET, or AXL, which can then activate the MAPK and/or PI3K/AKT pathways.

-

-

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

-

Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to various targeted therapies.

Q3: I am observing a paradoxical increase in ERK phosphorylation in my this compound-treated cells that have developed resistance. What does this mean and how can I address it?

The paradoxical activation of ERK signaling in the presence of a RAF inhibitor is a known mechanism of resistance. It is thought to occur when the inhibitor binds to one protomer of a RAF dimer, leading to the transactivation of the other protomer and subsequent downstream signaling.

To address this, a common strategy is to combine this compound with a MEK inhibitor. MEK is downstream of RAF in the MAPK pathway, and its inhibition can effectively block the signal transduction to ERK, even in the presence of paradoxical RAF activation. A potential combination agent is PD-0325901, a known MEK inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

| Problem | Possible Cause | Suggested Solution |

| Decreased sensitivity to this compound (increase in IC50) | 1. Development of acquired resistance. 2. Cell line heterogeneity and selection of a resistant subpopulation. 3. Issues with compound stability or concentration. | 1. Characterize the resistance mechanism (see Q2). 2. Perform single-cell cloning to isolate and characterize resistant populations. 3. Verify the concentration and activity of your this compound stock. |

| Paradoxical increase in p-ERK levels upon treatment | RAF inhibitor-induced dimerization and transactivation of RAF kinases. | 1. Co-treat with a MEK inhibitor (e.g., PD-0325901) to block downstream signaling. 2. Titrate the concentration of this compound to find a therapeutic window that minimizes paradoxical activation. |

| No change in MAPK pathway activity, but cells are resistant | Activation of a bypass signaling pathway (e.g., PI3K/AKT). | 1. Perform western blot analysis for key nodes of alternative pathways (e.g., p-AKT, p-mTOR). 2. Consider combination therapy with an inhibitor of the activated bypass pathway (e.g., a PI3K or AKT inhibitor). |

| Increased expression of drug efflux pumps (e.g., P-glycoprotein) | Selection for cells with high expression of ABC transporters. | 1. Verify the expression of common drug efflux pumps by qPCR or western blot. 2. Test for reversal of resistance by co-treating with a known inhibitor of the identified efflux pump (e.g., verapamil for P-glycoprotein). |

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Acquired Resistant Cancer Cell Lines

| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |

| Melanoma (BRAF V600E) | 50 | 2500 | 50 |

| Colon Cancer (BRAF V600E) | 80 | 4000 | 50 |

| NSCLC (BRAF V600E) | 120 | 7200 | 60 |

Table 2: Hypothetical Synergistic Effects of this compound in Combination with a MEK Inhibitor (PD-0325901) in a Resistant Cell Line

| Treatment | This compound IC50 (nM) | PD-0325901 IC50 (nM) | Combination Index (CI)* |

| Single Agent | 2500 | 1500 | N/A |

| Combination | 250 | 150 | < 1 |

*A Combination Index (CI) of < 1 indicates synergy.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

-

Determine the initial IC50: Culture the parental cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

-

Initial drug exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5- to 2-fold is recommended.

-

Monitor and maintain: At each concentration step, monitor the cells for signs of toxicity. Allow the cells to recover and resume normal proliferation before the next dose escalation.

-